Cas no 2228294-26-4 (3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine)
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine
- 2228294-26-4
- 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine
- EN300-1960674
-
- Inchi: 1S/C9H13ClF3N3/c1-5(3-4-14)6-7(9(11,12)13)15-16(2)8(6)10/h5H,3-4,14H2,1-2H3
- InChI Key: OFFPFCQBAOECMH-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(F)(F)F)=NN1C)C(C)CCN
Computed Properties
- Exact Mass: 255.0750096g/mol
- Monoisotopic Mass: 255.0750096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.8Ų
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960674-1g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 1g |
$1442.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-5g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 5g |
$4184.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-10g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 10g |
$6205.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-0.05g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 0.05g |
$1212.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-0.1g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 0.1g |
$1269.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-0.25g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 0.25g |
$1328.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-0.5g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 0.5g |
$1385.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-1.0g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 1g |
$1442.0 | 2023-05-27 | ||
| Enamine | EN300-1960674-2.5g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 2.5g |
$2828.0 | 2023-09-17 | ||
| Enamine | EN300-1960674-5.0g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine |
2228294-26-4 | 5g |
$4184.0 | 2023-05-27 |
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine
Introduction to 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine (CAS No. 2228294-26-4)
The compound 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine (CAS No. 2228294-26-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential therapeutic applications. The presence of multiple functional groups, including chloro, methyl, and trifluoromethyl substituents on the pyrazole ring, along with a butanamidine moiety, contributes to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazole scaffolds are known for their versatility and have been incorporated into a wide range of pharmacologically active compounds. The structural features of this compound, such as the trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the chloro substituents, which can modulate electronic properties and binding interactions, make it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The butanamidine portion of the molecule suggests possible interactions with biological targets involved in inflammation, infection, and other pathological processes. Preliminary in vitro studies have indicated that derivatives with similar structures exhibit inhibitory activity against certain enzymes and receptors, which could translate into therapeutic benefits.
The synthesis of 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrazole ring through condensation reactions, followed by functionalization with chloro and trifluoromethyl groups. The introduction of the butanamidine side chain typically involves nucleophilic substitution or reductive amination strategies.
In terms of pharmacokinetic properties, the compound’s solubility, stability, and bioavailability are critical factors that need to be evaluated. The presence of fluorine atoms can influence these properties significantly. Computational modeling techniques have been employed to predict how these structural features might affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.
Current research in this area is focused on developing novel drug candidates that leverage the inherent advantages of heterocyclic compounds. The combination of electronic and steric effects provided by substituents like chloro, methyl, and trifluoromethyl allows for fine-tuning of binding affinities to biological targets. This flexibility is particularly valuable in designing molecules that can interact selectively with disease-causing pathways.
Moreover, the growing interest in fluorinated compounds stems from their ability to improve pharmacological properties such as bioavailability and metabolic resistance. The trifluoromethyl group in particular is renowned for its ability to enhance binding interactions by increasing lipophilicity while maintaining water solubility. This makes it an attractive feature for drug design purposes.
As part of ongoing preclinical development efforts, researchers are exploring various analogs of this compound to identify more potent and selective derivatives. Structure-activity relationship (SAR) studies are being conducted to understand how changes in the core pyrazole scaffold influence biological activity. These studies provide valuable insights into optimizing drug candidates for clinical trials.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a versatile building block for designing molecules with novel mechanisms of action. This opens up possibilities for addressing diseases that are resistant to current treatments or where unmet medical needs exist.
In conclusion,3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine (CAS No. 2228294-26-4) represents a promising lead in pharmaceutical research due to its complex structure and potential biological activity. Further investigation into its synthesis, pharmacokinetic properties, and preclinical efficacy will be crucial in determining its future role in medicine.
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